
5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9BrFN. It has a molecular weight of 230.08 and is represented by the InChI code 1S/C9H9BrFN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5H2 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, such as this compound, has been a subject of interest in medicinal chemistry. The Povarov reaction activated by Lewis acid has been studied theoretically and experimentally for the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a bromine atom at the 5th position and a fluorine atom at the 8th position of the tetrahydroisoquinoline ring .Physical and Chemical Properties Analysis
This compound is a powder with a purity of 95%. It has a predicted boiling point of 291.2±40.0 °C and a predicted density of 1.506±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Synthesis of Pyrrolo[2,1-a]isoquinolines
The reaction of a derivative of 5-bromo-1,2,3,4-tetrahydroisoquinoline with activated alkynes produces tetrahydropyrrolo[2,1-a]isoquinolinium ylides, leading to substituted dihydropyrrolo[2,1-a]isoquinolines (Voskressensky et al., 2010).
Telescoping Process in Drug Synthesis
A key intermediate in drug discovery, synthesized from a related compound, involves a modified synthetic route that reduces isolation processes and increases yield, impacting the supply of compounds for medicinal research (Nishimura & Saitoh, 2016).
Synthesis of Central Nervous System Drug Candidates
Synthesis of 8-fluoro-3,4-dihydroisoquinoline, an intermediate in various transformations, is used for creating novel 1,2,3,4-tetrahydroisoquinoline derivatives, potentially useful in synthesizing CNS drug candidates (Hargitai et al., 2018).
Brominated Tetrahydroisoquinolines from Red Algae
New brominated 1,2,3,4-tetrahydroisoquinolines have been isolated from the red alga Rhodomela confervoides, expanding the sources and derivatives of such compounds (Ma et al., 2007).
Chemical Properties and Reactions
Crystal Structure and Molecular Conformation Studies
Investigations into the conformational features and crystal structures of halogen-substituted 1,2,3,4-tetrahydroisoquinolines reveal differences in molecular packing and interactions based on the type of halogen present, influencing their chemical properties (Choudhury et al., 2003).
Metalation and Functionalization Sequences
Research shows that mono- and disubstituted derivatives of related compounds can be converted into various carboxylic acids, demonstrating the versatility of these compounds in chemical synthesis (Ondi et al., 2005).
Biological and Medicinal Applications
Cytotoxicity and Antibacterial Activity
Some derivatives of 1,2,3,4-tetrahydroisoquinolines have shown significant antibacterial activity and cytotoxicity against cancer cell lines, indicating their potential in developing new therapeutics (Abdel‐Wadood et al., 2014).
AMPA Receptor Antagonist Synthesis
Synthesis of an AMPA receptor antagonist from a bromo derivative of tetrahydroisoquinoline highlights its application in neuropharmacology (Min, 2011).
Inhibitors of CNS Epinephrine Biosynthesis
Fluoromethyl and aminosulfonyl substituted tetrahydroisoquinolines have been synthesized as potent inhibitors for phenylethanolamine N-methyltransferase, crucial in CNS epinephrine biosynthesis (Grunewald et al., 2005).
Safety and Hazards
The safety information for 5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline indicates that it may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Tetrahydroisoquinolines are an important structural motif of various natural products and therapeutic lead compounds . They can act as precursors for various alkaloids displaying multifarious biological activities . The C(1)-functionalization of tetrahydroisoquinolines has been a subject of considerable research interest .
In terms of pharmacokinetics, factors such as the compound’s molecular weight, solubility, and stability can influence its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, “5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline” has a molecular weight of 230.08 , and it’s a liquid at room temperature . These properties could potentially affect its bioavailability and pharmacokinetics.
Environmental factors such as temperature and moisture can also affect the stability and efficacy of the compound. For example, “this compound” is recommended to be stored at -20°C, in sealed storage, away from moisture .
Biochemische Analyse
Biochemical Properties
5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, its impact on cell signaling pathways can affect various cellular functions, including cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular functions. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy over time. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. The compound’s ability to modulate enzyme activity highlights its potential as a tool for studying metabolic processes and understanding the underlying mechanisms of metabolic regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Eigenschaften
IUPAC Name |
5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFJLANOEZRMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342747-87-8 | |
| Record name | 5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






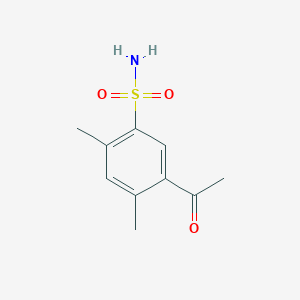
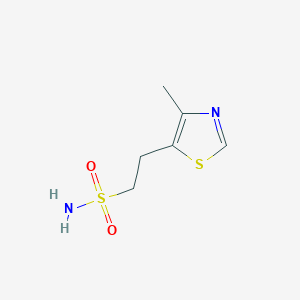
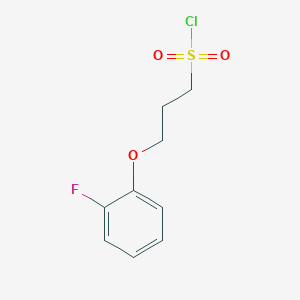
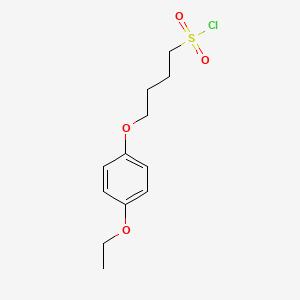
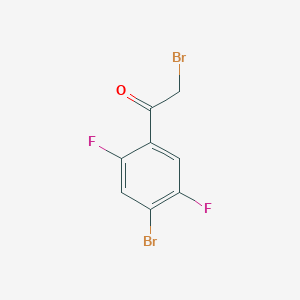

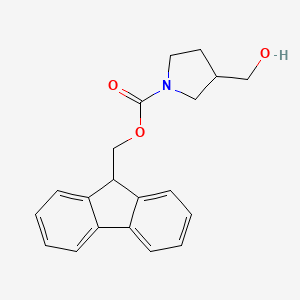
![2-Bromo-n-[4-(dimethylamino)benzyl]acetamide](/img/structure/B1443900.png)
![Potassium trifluoro[(2-fluorophenyl)methyl]boranuide](/img/structure/B1443902.png)

